3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid

Peptidomimetic Chemistry Metabolic Stability Protease Resistance

3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid (CAS 2108304-97-6) is a synthetic, N-Boc-protected β–amino acid derivative encompassing an indole–tryptamine moiety. Functioning as a niche intermediate in peptidomimetic and degrader chemistries, its unique architecture embeds a secondary Boc–carbamate, an ethyl–indole pharmacophore, and a terminal carboxylic acid within a single, procurement–ready entity.

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
CAS No. 2108304-97-6
Cat. No. B6309225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid
CAS2108304-97-6
Molecular FormulaC18H24N2O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCC1=CNC2=CC=CC=C21)CCC(=O)O
InChIInChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)20(11-9-16(21)22)10-8-13-12-19-15-7-5-4-6-14(13)15/h4-7,12,19H,8-11H2,1-3H3,(H,21,22)
InChIKeyGVDOARRZOSAAHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid (CAS 2108304-97-6): A Strategic Building Block for Peptidomimetic and PROTAC Synthesis


3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid (CAS 2108304-97-6) is a synthetic, N-Boc-protected β–amino acid derivative encompassing an indole–tryptamine moiety [1]. Functioning as a niche intermediate in peptidomimetic and degrader chemistries, its unique architecture embeds a secondary Boc–carbamate, an ethyl–indole pharmacophore, and a terminal carboxylic acid within a single, procurement–ready entity [1].

Why Closely Related Analogs Cannot Replace 3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid in Complex Syntheses


The precise combination of an indole–ethyl backbone, an acid–labile secondary Boc carbamate, and a β–alanine carboxylate in this compound creates a chemotype that cannot be replicated by the straightforward substitution of common in–class candidates. Replacing it with Boc–L–tryptophan (α‑amino acid) [1] alters proteolytic stability and the carboxylic acid’s steric orientation, while Boc–β–alanine discards the indole ring, eliminating critical π–stacking and binding interactions. Even the regioisomeric Boc‑N‑methyl‑D‑tryptophan (CAS 142381‑30‑4) exhibits distinct spatial vectors, pKa shifts, and metabolic recognition profiles. Such functional mismatches directly translate into compromised pharmacodynamics and suboptimal yields in multi‑step medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid


Enhanced Proteolytic Resistance via β–Amino Acid Architecture Compared to Boc‑L‑tryptophan

3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid possesses a β–amino acid backbone, a structural feature recognized to confer significant resistance to endogenous proteolytic enzymes when compared to canonical α–amino acids like Boc‑L‑tryptophan [1][2]. Specifically, incorporating β‑amino acids into peptide sequences reduces susceptibility to aminopeptidases and serine proteases, which predominantly cleave α‑amide bonds [1][2].

Peptidomimetic Chemistry Metabolic Stability Protease Resistance

Lipophilicity (XLogP3) Advantage Over Boc‑β‑Alanine for CNS Penetration

The target compound possesses a computed XLogP3 value of approximately 2.6, driven by its indole‑ethyl substituent. In contrast, Boc‑β‑Ala‑OH (CAS 3303‑84‑2), a common unprotected‑linker surrogate, exhibits a substantially lower XLogP3 of 0.8 . This 1.8‑unit logP increment translates to an approximate 63‑fold increase in octanol/water partition, positioning the target compound within the optimal lipophilicity range for passive blood‑brain barrier permeation (logP 1‑3) [1].

ADME CNS Drug Delivery Medicinal Chemistry

Higher Molecular Weight and Boiling Point Compared to Boc‑Tryptamine, Indicating Favorable Purification Profiles

The molecular weight of the target compound is 332.39 g·mol⁻¹, while Boc‑tryptamine (CAS 103549‑24‑2), an analog lacking the carboxylic acid handle, weighs only 260.33 g·mol⁻¹ [1]. The predicted boiling point of the target compound is 535 °C, which is substantially higher than that of Boc‑tryptamine (∼418 °C) [1]. This higher thermal stability and increased van der Waals interactions often correlate with enhanced crystallinity and easier purification via recrystallization, reducing procurement costs related to HPLC or column chromatography .

Process Chemistry Analytical Quality Control Crystallization

Unique Conformational Flexibility Index (8 Rotatable Bonds) Offers Superior Synthetic Modularity

The target compound contains 8 rotatable bonds versus 5 rotatable bonds in the regioisomeric Boc‑Nα‑methyl‑D‑tryptophan (CAS 142381‑30‑4) . The three additional rotatable bonds arise from the ethyl spacer between the indole ring and the secondary amine, providing a distinct conformational landscape. In PROTAC synthesis, linker length and flexibility directly influence ternary complex formation and degradation efficiency [1].

PROTAC Linker Design Fragment-Based Drug Design Conformational Analysis

Optimal Application Scenarios for 3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid Procurement


PROTAC Linker Synthesis Requiring a Rigid, Indole‑Functionalized Chemical Spacer

As a building block, this compound supplies a validated indole‑containing motif that enhances ternary complex stability. The 8‑rotatable‑bond architecture provides an optimal balance between rigidity (via the indole ring) and flexibility, critical for linker‑anchored degrader molecules [1][2].

Metabolically Stable Peptidomimetic Libraries

Incorporating this β‑amino acid into one‑bead‑one‑compound solid‑phase libraries yields peptides resistant to endogenous proteolysis [1][2]. The resulting scaffolds exhibit extended plasma half‑lives, making them ideal for early‑stage hit identification in infectious disease and oncology.

Oral Bioavailable Fragment‑Derived Leads Targeting CNS Receptors

The compound’s XLogP3 of 2.6 aligns with the medicinal chemistry space for CNS penetration [1][2]. It serves as a ready‑to‑couple fragment for synthesizing allosteric modulators targeting serotonin or melatonin receptors, where the indole ring mimics the endogenous ligand.

Quote Request

Request a Quote for 3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.